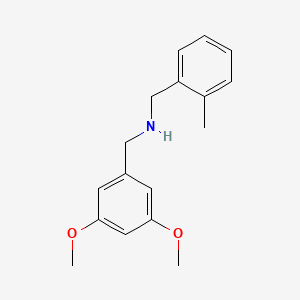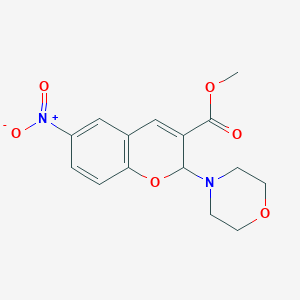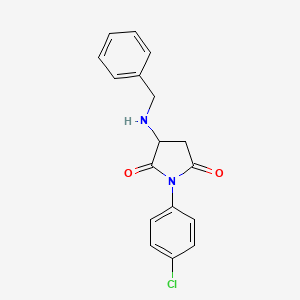![molecular formula C21H24N2O2 B4942638 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAA belongs to the class of compounds known as N-phenylacetamides, which have been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is not yet fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide may also interact with other neurotransmitter systems, such as the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It also possesses a range of biological activities, making it useful for investigating a variety of physiological processes. However, 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide also has some limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity have not been extensively studied.
未来方向
There are several future directions for research on 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective analogs of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide for use in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential side effects and toxicity of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its interactions with other neurotransmitter systems.
合成方法
The synthesis of 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide can be achieved through a multi-step process involving the reaction of 2-methylbenzylamine with 4-chlorobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with acetic anhydride.
科学研究应用
2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to possess a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. 2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(2-methylphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-7-3-4-8-18(16)15-20(24)22-19-11-9-17(10-12-19)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHGXICCSLHRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide](/img/structure/B4942561.png)
![2-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4942586.png)

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbut-2-enamide](/img/structure/B4942598.png)

![2-ethyl-1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B4942613.png)
![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)
![methyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4942626.png)

![1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)


![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)